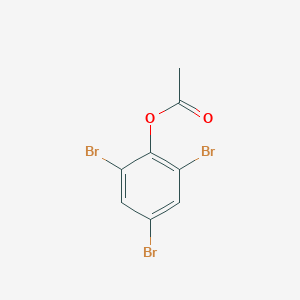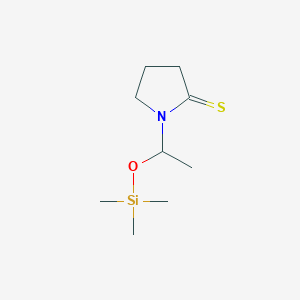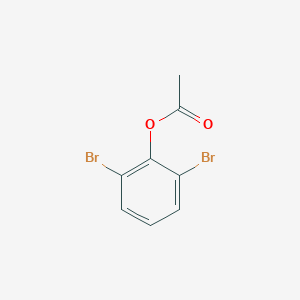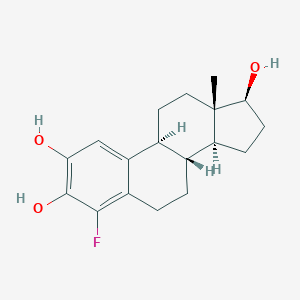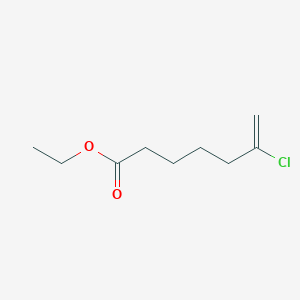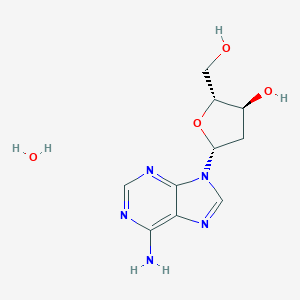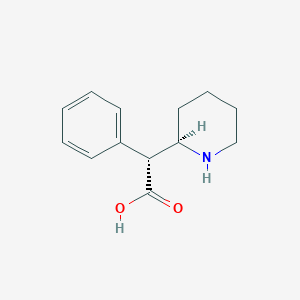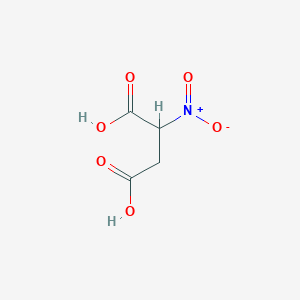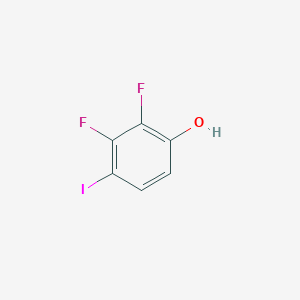
Methyl 3-(2-aminoethyl)benzoate
Overview
Description
“Methyl 3-(2-aminoethyl)benzoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known as “this compound hydrochloride” with a molecular weight of 215.68 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-3-8(7-9)5-6-11;/h2-4,7H,5-6,11H2,1H3;1H . This indicates that the compound contains a benzene ring (C6H5) attached to a methyl ester group (COOCH3) and an aminoethyl group (NH2CH2CH2). Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . It has a melting point of 150-151 degrees Celsius . The compound has a molecular weight of 215.68 .Scientific Research Applications
Bioactive Molecule Synthesis
Compounds related to Methyl 3-(2-aminoethyl)benzoate, such as Methyl-2-formyl benzoate, serve as significant structures and precursors in the search and synthesis of new bioactive molecules. They are versatile substrates in organic synthesis, used for preparing medical products with various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019).
Flavor Chemistry in Foods
Branched aldehydes, derived from amino acids and closely related to the chemical family of this compound, are essential for flavor in many food products. Their formation and degradation pathways significantly influence food taste and quality, showcasing the importance of understanding these chemical reactions in food science (Smit, Engels, & Smit, 2009).
Preservation Techniques
Sodium benzoate, a compound within the same functional group realm as this compound, is widely used for food and beverage preservation. Despite its invaluable preservative qualities, it has drawn attention to its safety and potential effects on human health, such as influencing neurotransmission and cognitive functioning, showcasing the need for careful consideration in its applications (Piper & Piper, 2017).
Effects on Biological Systems
The exploration of NMDA receptor targeting in treatments for schizophrenia, involving compounds like sodium benzoate, reflects the broader interest in benzoates' pharmacological effects on the central nervous system. This area of study highlights the potential of benzoate derivatives in developing new therapeutic drugs for various neurological disorders (Hashimoto, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-(2-aminoethyl)benzoate, also known as PRL-8-53 , is a nootropic compound. It is suggested that it may interact with cholinergic and dopaminergic systems .
Mode of Action
The exact mechanism of action of this compound remains unknown . It is suggested that it may potentiate dopamine while partially inhibiting serotonin .
Biochemical Pathways
It is suggested that it may influence the cholinergic and dopaminergic pathways .
Result of Action
In a single double-blind trial exploring the effects of this compound in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores . Poorer performers showed an 87.5-105% increase in recollection while higher performers exhibited a smaller 7.9-14% increase .
Action Environment
It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
properties
IUPAC Name |
methyl 3-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXYETFVQPTTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441002 | |
| Record name | Methyl 3-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179003-00-0 | |
| Record name | Methyl 3-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



